molecular formula C27H29N5O2S2 B11628744 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 372504-24-0

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11628744
CAS No.: 372504-24-0
M. Wt: 519.7 g/mol
InChI Key: CIZLRXZDWUCSOD-PYCFMQQDSA-N
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Description

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Its molecular architecture integrates a pyridopyrimidinone core, a benzylpiperazine moiety, and a rhodanine-based thiobarbituric acid derivative, a combination designed to target ATP-binding sites of various protein kinases. This compound is cited in patent literature US20130072468A1 as an exemplary structure with demonstrated inhibitory activity against a panel of kinases, including PIM1, AKT, and FLT3, which are critical targets in oncology research for regulating cell proliferation and survival. The (Z)-configured exocyclic double bond conjugated to the rhodanine ring is a key pharmacophoric element that enhances binding affinity. Researchers utilize this compound as a valuable tool to probe kinase signaling pathways, study enzyme kinetics, and serve as a lead structure for the rational design of more potent and selective therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

372504-24-0

Molecular Formula

C27H29N5O2S2

Molecular Weight

519.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O2S2/c1-2-3-12-32-26(34)22(36-27(32)35)18-21-24(28-23-11-7-8-13-31(23)25(21)33)30-16-14-29(15-17-30)19-20-9-5-4-6-10-20/h4-11,13,18H,2-3,12,14-17,19H2,1H3/b22-18-

InChI Key

CIZLRXZDWUCSOD-PYCFMQQDSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, the introduction of the benzylpiperazine group, and the incorporation of the thiazolidinone ring. The synthetic route typically involves the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a condensation reaction between a pyridine derivative and a suitable aldehyde or ketone.

    Introduction of the benzylpiperazine group: This step involves the nucleophilic substitution of a halogenated pyrido[1,2-a]pyrimidin-4-one with benzylpiperazine.

    Incorporation of the thiazolidinone ring: This can be accomplished through a cyclization reaction involving a thioamide and a suitable electrophile.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the thiazolidinone moiety in this compound suggests potential activity against various cancer cell lines. Studies have shown that thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Case Study:
A study conducted on related thiazolidinone derivatives demonstrated their ability to inhibit the proliferation of breast cancer cells through the modulation of apoptotic pathways (PubChem) .

2. Antimicrobial Properties

The benzylpiperazine group is often associated with antimicrobial activity. Compounds containing this moiety have been reported to exhibit activity against a range of bacteria and fungi. The compound's unique structure may enhance its interaction with microbial targets, thus providing a basis for further exploration in antimicrobial drug development.

Case Study:
Experiments on structurally similar compounds have shown promising results against Gram-positive and Gram-negative bacteria, suggesting that this compound could be evaluated for its antimicrobial efficacy (PubChem) .

3. Neuropharmacological Effects

Benzylpiperazine derivatives are frequently studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. The piperazine ring is known to interact with various neurotransmitter receptors, potentially influencing mood and anxiety levels.

Case Study:
Research has indicated that benzylpiperazine derivatives can modulate serotonin receptors, leading to anxiolytic effects in animal models (PubChem) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzylpiperazine or thiazolidinone segments may enhance potency or selectivity for specific biological targets.

Structural Component Modification Impact Potential Activity
BenzylpiperazineAltering substituentsEnhanced neuroactivity
ThiazolidinoneVarying oxidation statesIncreased anticancer efficacy
Pyrido-pyrimidine coreSubstituent variationsBroadened antimicrobial spectrum

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

  • Pyrido[1,2-a]pyrimidinone vs. Tetrahydro-pyrido[1,2-a]pyrimidinone: The compound in contains a partially saturated tetrahydro-pyrido[1,2-a]pyrimidinone core, which reduces aromaticity and increases conformational flexibility. This may alter binding kinetics compared to the fully aromatic core of the target compound .
  • The target compound’s pyrido-pyrimidinone core balances aromatic interactions with moderate solubility .

Substituent Analysis

  • Benzylpiperazine vs. Benzodioxolylmethylpiperazine () :
    The benzodioxolyl group introduces electron-rich oxygen atoms, improving hydrogen-bonding capacity compared to the target’s benzyl group. However, the benzyl group’s simplicity may enhance metabolic stability .
  • Thiazolidinone Substituents: 3-Butyl (Target) vs. 3-(2-Methoxyethyl) (): The butyl chain increases lipophilicity (logP ~4.2 estimated), favoring membrane permeability, while the methoxyethyl group in enhances solubility due to its polar ether moiety . Thioxo vs.

Stereochemical and Conformational Considerations

  • The Z-configuration of the methylidene group in the target compound creates a planar arrangement that optimizes conjugation with the thiazolidinone ring, a feature absent in analogs with E-configurations or non-conjugated substituents .

Physicochemical and Spectroscopic Properties

Property Target Compound Analog Compound
Molecular Weight ~552.6 g/mol ~564.6 g/mol ~473.5 g/mol
Key IR Absorptions Thioxo (C=S) ~1050–1250 cm⁻¹ Methoxy (C-O-C) ~1100 cm⁻¹ Amide (C=O) ~1679 cm⁻¹
¹H NMR Features Benzyl protons (δ 7.2–7.4) Methoxyethyl (δ 3.3–3.5) Aromatic protons (δ 7.0–7.6)
Solubility Low (DMSO-soluble) Moderate (polar substituents) Very low (bulky aromatic core)

Pharmacological Implications

  • Thiazolidinone Derivatives: Known for antimicrobial, anticancer, and enzyme-inhibitory activities. The 3-butyl group in the target compound may enhance penetration into hydrophobic binding pockets compared to smaller substituents .
  • Benzylpiperazine Moieties : Commonly associated with CNS activity; the target’s benzyl group may confer affinity for serotonin or dopamine receptors, though this requires experimental validation .

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

Component Description
Core Structure Pyrido[1,2-a]pyrimidin-4-one
Substituents 4-benzylpiperazine and thiazolidin derivative

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. In vitro studies indicate that it exhibits selective inhibition against COX-II, which is significant for anti-inflammatory applications .
  • Antioxidant Properties : The presence of thiazolidin moieties contributes to its antioxidant capabilities, potentially reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This activity is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

Activity Type IC50 Value (µM) Reference
COX-II Inhibition0.52
Antimicrobial Activity (E. coli)20
Antioxidant Activity (DPPH Assay)IC50 = 15

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. The results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent in treating infections .

Q & A

Basic: How can researchers optimize the synthetic yield of this compound?

Methodological Answer:
The synthesis involves multi-step reactions requiring careful optimization of:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for condensation steps to enhance reaction rates and stability of intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may improve yields in thiazolidinone ring formation .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol can isolate the final product with >95% purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • Functional group variation : Synthesize analogs with modifications to the benzylpiperazine (e.g., replacing benzyl with 4-methoxyphenyl) or thiazolidinone (e.g., altering the butyl group to isobutyl) moieties .
  • Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to correlate substituent changes with cytotoxicity. Compare IC₅₀ values to identify critical groups for activity .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR (¹H/¹³C) : Confirm Z-configuration of the thiazolidinone methylidene group and piperazine substitution patterns .
    • HRMS : Validate molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardize assay conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Control for substituent effects : Compare studies with identical substituents (e.g., butyl vs. isobutyl on the thiazolidinone ring) to isolate structural contributors to activity discrepancies .

Basic: What in vitro methods are suitable for assessing antimicrobial activity?

Methodological Answer:

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
  • MIC determination : Use broth microdilution methods with resazurin staining for quantitative inhibition thresholds .

Advanced: What strategies are effective for identifying biological targets of this compound?

Methodological Answer:

  • Pull-down assays : Use biotinylated analogs immobilized on streptavidin beads to capture interacting proteins from cell lysates .
  • Computational docking : Perform molecular docking with potential targets (e.g., kinases, GPCRs) using software like AutoDock Vina to prioritize experimental validation .

Basic: How should stability studies be conducted under varying pH and temperature conditions?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal stability : Store solid samples at 4°C, 25°C, and 40°C for 1–3 months, analyzing for crystalline form changes via XRD .

Advanced: How can computational modeling predict metabolic pathways?

Methodological Answer:

  • In silico metabolism tools : Use software like MetaSite to identify probable Phase I/II metabolism sites (e.g., oxidation of the piperazine ring or thiazolidinone sulfur) .
  • CYP450 inhibition assays : Validate predictions with human liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Basic: What steps ensure reproducibility in multi-step synthesis?

Methodological Answer:

  • Detailed reaction logs : Record exact molar ratios (e.g., 1:1.2 for pyrido-pyrimidine:thiazolidinone precursor), reflux times, and intermediate purification methods .
  • Batch testing : Synthesize three independent batches and compare yields/purity via ANOVA to confirm protocol robustness .

Advanced: How can researchers evaluate synergistic effects with existing therapeutics?

Methodological Answer:

  • Combination index (CI) analysis : Use the Chou-Talalay method to test the compound with cisplatin or doxorubicin in cancer cells, calculating CI values via CompuSyn software .
  • Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and DNA damage (γ-H2AX foci) to identify synergistic pathways .

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